molecular formula C16H16O3 B5747097 6-ethyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one

6-ethyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B5747097
M. Wt: 256.30 g/mol
InChI Key: USSZROTZVDHBKM-UHFFFAOYSA-N
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Description

6-Ethyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one is an organic compound with the molecular formula C16H16O3. It belongs to the class of furochromenones, which are known for their diverse biological activities. This compound is characterized by its unique structure, which includes a furochromenone core with ethyl and methyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require specific temperatures and solvents to ensure the correct formation of the furochromenone ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can lead to the formation of different derivatives with altered properties.

    Substitution: This reaction can replace one of the substituents with another group, potentially altering the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents and temperatures to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like halogens or alkyl groups.

Scientific Research Applications

6-Ethyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 6-ethyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating them, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5,6-Tetramethyl-7H-furo[3,2-g]chromen-7-one
  • Amotosalen hydrochloride
  • Imperatorin

Uniqueness

6-Ethyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacological properties or reactivity profiles, making it a valuable compound for research and development.

Properties

IUPAC Name

6-ethyl-2,3,5-trimethylfuro[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-5-11-9(3)13-6-12-8(2)10(4)18-14(12)7-15(13)19-16(11)17/h6-7H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSZROTZVDHBKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(C=C3C(=C2)C(=C(O3)C)C)OC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-ethyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one
Reactant of Route 2
6-ethyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one
Reactant of Route 3
6-ethyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one
Reactant of Route 4
6-ethyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one
Reactant of Route 5
Reactant of Route 5
6-ethyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one
Reactant of Route 6
6-ethyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one

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